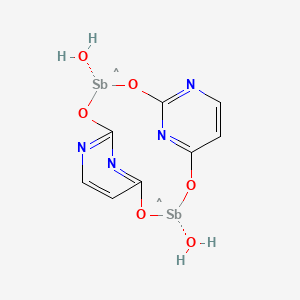
Antimonyl-2,4-dihydroxy pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonyl-2,4-dihydroxy pyrimidine is a compound that belongs to the pyrimidine family, which is an important class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy pyrimidine typically involves the reaction of antimony trichloride with 2,4-dihydroxy pyrimidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Antimonyl-2,4-dihydroxy pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the antimony atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their corresponding oxides and reduced forms .
Aplicaciones Científicas De Investigación
Antimonyl-2,4-dihydroxy pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of Antimonyl-2,4-dihydroxy pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy benzene: Contains antimony but differs in the aromatic ring structure.
2,4,6-Trichloropyrimidine: A chlorinated pyrimidine derivative with different reactivity and applications
Uniqueness
Antimonyl-2,4-dihydroxy pyrimidine is unique due to the presence of both antimony and the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
77824-44-3 |
|---|---|
Fórmula molecular |
C8H8N4O6Sb2 |
Peso molecular |
499.69 g/mol |
InChI |
InChI=1S/2C4H4N2O2.2H2O.2Sb/c2*7-3-1-2-5-4(8)6-3;;;;/h2*1-2H,(H2,5,6,7,8);2*1H2;;/q;;;;2*+2/p-4 |
Clave InChI |
XRDCKZOTHVPNKD-UHFFFAOYSA-J |
SMILES canónico |
C1=CN=C2N=C1O[Sb]OC3=NC(=NC=C3)O[Sb]O2.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
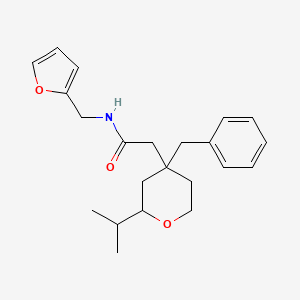
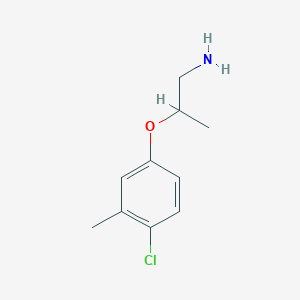
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
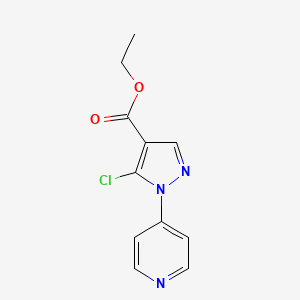

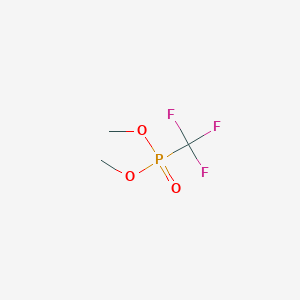
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
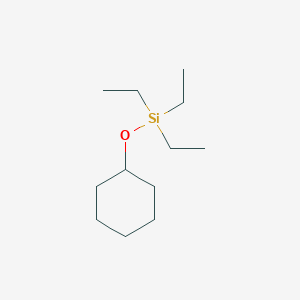
![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)

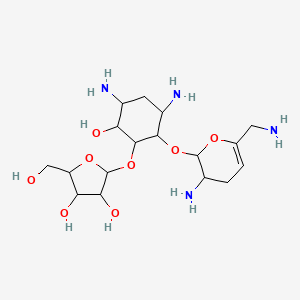
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

